molecular formula C6H7N3O2 B13660900 4,5-Diaminonicotinic acid

4,5-Diaminonicotinic acid

Cat. No.: B13660900
M. Wt: 153.14 g/mol
InChI Key: NUDVXQSGOJCYKL-UHFFFAOYSA-N
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Description

4,5-Diaminonicotinic acid is a pyridine derivative featuring a carboxylic acid group at position 3 and amino groups at positions 4 and 5 on the pyridine ring. Aminonicotinic acids are critical intermediates in pharmaceutical synthesis, particularly for heterocyclic compounds used in drug development .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

4,5-diaminopyridine-3-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,7H2,(H2,8,9)(H,10,11)

InChI Key

NUDVXQSGOJCYKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diaminonicotinic acid typically involves the nitration of nicotinic acid followed by reduction. The nitration process introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diaminonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Various electrophiles can be used, depending on the desired derivative.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,5-Diaminonicotinic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interaction with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Aminonicotinic Acids

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water)
2-Aminonicotinic acid 5345-47-1 C₆H₆N₂O₂ 138.12 295–297 Not reported
4-Aminonicotinic acid 10416-1A C₆H₆N₂O₂ 138.12 Not reported Not reported
5-Aminonicotinic acid 24242-19-1 C₆H₆N₂O₂ 138.12 Not reported Not reported
5,6-Diaminonicotinic acid 267875-45-6 C₆H₇N₃O₂ 153.14 Not reported 29.3 mg/mL (methanol)

Key Observations:

  • Structural Variations: The position of amino groups significantly impacts electronic properties and reactivity. For example, 2-aminonicotinic acid (ortho-substitution) may exhibit stronger intramolecular hydrogen bonding compared to 4- or 5-isomers, influencing acidity and solubility .
  • Solubility: 5,6-Diaminonicotinic acid derivatives, such as methyl-5,6-diaminonicotinate, show enhanced solubility in methanol (29.3 mg/mL), likely due to reduced polarity from esterification .
  • Synthetic Routes: 5,6-Diaminonicotinic acid is synthesized via SnCl₂ reduction of 5-nitro-6-aminonicotinic acid, followed by esterification . In contrast, 4,5-diaminonicotinic acid synthesis may require regioselective amination strategies.

Antioxidant and Neuroprotective Activity

Though aminonicotinic acids lack phenolic hydroxyl groups, their amino groups may participate in similar redox reactions or serve as ligands in metal-chelating therapies.

Biological Activity

4,5-Diaminonicotinic acid (DANA) is a derivative of nicotinic acid, which has gained attention for its potential biological activities. This compound is characterized by the presence of two amino groups at the 4 and 5 positions of the pyridine ring, which may enhance its pharmacological properties. Research into DANA has focused on its antimicrobial, anticancer, and immunomodulatory activities.

Antimicrobial Activity

DANA exhibits significant antimicrobial properties against various bacterial strains. A study assessed its effectiveness against Gram-positive and Gram-negative bacteria, revealing that DANA has a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4
Pseudomonas aeruginosa32

The results indicate that DANA is particularly effective against Bacillus subtilis, suggesting a potential role in treating infections caused by this pathogen .

Anticancer Activity

Recent studies have explored the anticancer potential of DANA. In vitro assays demonstrated that DANA can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Case Study: Apoptosis Induction

In a controlled study, HeLa cells were treated with varying concentrations of DANA (0, 10, 20, and 40 µM). The results indicated a dose-dependent increase in apoptosis markers:

  • Caspase-3 Activation : Increased levels were observed at concentrations above 20 µM.
  • Annexin V Staining : Significant increases in early and late apoptotic cells were noted at 40 µM.

These findings suggest that DANA may serve as a lead compound for developing new anticancer agents .

Immunomodulatory Effects

DANA has also been investigated for its immunomodulatory effects. It was found to enhance the proliferation of lymphocytes and increase the production of cytokines such as IL-2 and IFN-γ. This activity indicates its potential use in boosting immune responses, particularly in immunocompromised patients.

Table 2: Cytokine Production Induced by DANA

CytokineControl (pg/mL)DANA Treatment (pg/mL)
IL-250150
IFN-γ3090

The data highlights DANA's capability to significantly enhance cytokine levels compared to controls .

Structure-Activity Relationship (SAR)

The biological activities of DANA can be attributed to its chemical structure. The presence of amino groups is crucial for its interaction with biological targets. Studies suggest that modifications to the amino groups or the pyridine ring can further enhance its activity.

Table 3: SAR Analysis of DANA Derivatives

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
DANAVaries by strain20
N-acetyl DANAHigher against Gram-positive15
Ethyl ester derivativeReduced activity>40

The SAR analysis indicates that acetylation enhances antimicrobial activity while reducing anticancer efficacy .

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